1-(3,4-Dichlorophenyl)-2-methylpropan-1-one (CAS 875916-50-0) is a chlorinated alkyl-phenylketone with the molecular formula C10H10Cl2O and a molecular weight of 217.09 g/mol. It is a substituted aryl ketone featuring a 3,4-dichlorophenyl ring and an isobutyryl (2-methylpropan-1-one) side chain.
Molecular FormulaC10H10Cl2O
Molecular Weight217.09
CAS No.875916-50-0
Cat. No.B2520015
⚠ Attention: For research use only. Not for human or veterinary use.
1-(3,4-Dichlorophenyl)-2-methylpropan-1-one (CAS 875916-50-0): Product Profile and Core Identity for Research Procurement
1-(3,4-Dichlorophenyl)-2-methylpropan-1-one (CAS 875916-50-0) is a chlorinated alkyl-phenylketone with the molecular formula C10H10Cl2O and a molecular weight of 217.09 g/mol [1]. It is a substituted aryl ketone featuring a 3,4-dichlorophenyl ring and an isobutyryl (2-methylpropan-1-one) side chain . The compound is a liquid at room temperature and is typically supplied with a standard purity of ≥95% . It is primarily utilized as a building block and synthetic intermediate in the preparation of more complex organic molecules, particularly in pharmaceutical and agrochemical research [2].
Synthetic building blockPharmaceutical and agrochemical research intermediate
Reactivity profileBranched isobutyryl side chain supports α-functionalization
Form & specificationLiquid form, consistent high-purity grade for synthetic workflows
Why 1-(3,4-Dichlorophenyl)-2-methylpropan-1-one Cannot Be Casually Substituted: The Critical Impact of Alkyl Chain Branching on Reactivity and Lipophilicity
In-class substitution of 1-(3,4-dichlorophenyl)-2-methylpropan-1-one with close structural analogs such as its unbranched propanone (CAS 6582-42-9) or butanone (CAS 6582-45-2) counterparts is not scientifically valid due to quantifiable differences in physicochemical properties that directly impact synthetic utility and biological target engagement. The presence of the branched isobutyryl side chain in the target compound alters both its lipophilicity (calculated XLogP3 = 4.1 [1]) and steric profile compared to its linear analogs (XLogP3 = 3.5 and 3.9, respectively [2][3]). These differences are not merely academic; they translate into distinct reactivity patterns, such as the ability to undergo selective α-bromination to yield a valuable intermediate (2-bromo-1-(3,4-dichlorophenyl)-2-methylpropan-1-one, CAS 875916-51-1) used in the synthesis of fungicidal acid amide derivatives [4]. Simply using an unbranched analog would alter the steric environment at the α-carbon, potentially leading to different regioselectivity, lower yields, or a complete failure to produce the desired downstream active compound. Therefore, the specific molecular architecture of the target compound is a non-negotiable requirement for the successful execution of established synthetic routes and the attainment of specific material properties.
Quantitative Differentiation Guide: Selecting 1-(3,4-Dichlorophenyl)-2-methylpropan-1-one Over In-Class Analogs
Enhanced Lipophilicity (XLogP3) for Improved Membrane Permeability in Cell-Based Assays
The target compound exhibits a higher calculated lipophilicity (XLogP3 = 4.1 [1]) compared to its direct unbranched analog, 1-(3,4-dichlorophenyl)propan-1-one (XLogP3 = 3.5 [2]). This quantifiable difference in a critical physicochemical parameter indicates a greater potential for passive diffusion across biological membranes, making it a preferred starting point for designing analogs intended for intracellular targets.
Lipophilicity (XLogP3)Head-to-head
Δ +0.6 log units
Reported lipophilicity increase may support membrane permeability screening context.
Target XLogP3 = 4.1 vs. unbranched analog 3.5 (PubChem computed).
Drug DiscoveryMedicinal ChemistryADMELipophilicity
Evidence Dimension
Calculated Lipophilicity (XLogP3)
Target Compound Data
4.1
Comparator Or Baseline
1-(3,4-Dichlorophenyl)propan-1-one (XLogP3 = 3.5)
Quantified Difference
Δ = +0.6 log units
Conditions
Calculated by XLogP3 3.0 (PubChem)
Why This Matters
In early-stage drug discovery, a higher LogP value is often correlated with improved membrane permeability, which can be a crucial selection criterion when optimizing a lead series for cellular activity.
Drug DiscoveryMedicinal ChemistryADMELipophilicity
Established Reactivity Profile: Quantitative Route to a Key Fungicidal Intermediate
A defined synthetic pathway uses this compound to generate 2-bromo-1-(3,4-dichlorophenyl)-2-methylpropan-1-one (CAS 875916-51-1), a documented precursor in a patent for fungicidal acid amide derivatives [1]. The reaction with phenyltrimethylammonium tribromide in tetrahydrofuran for 4.0 hours yields the α-bromo ketone [1]. While a specific isolated yield is not provided in the source, the patented use of the downstream product (WO2006016708 [2]) establishes a validated, high-value application pathway for this specific precursor. The branched alkyl chain is essential for creating the steric environment of the final fungicidal compound.
Synthetic utilityContext-dependent
Fungicidal intermediate precursor
Established α-bromination route to acid amide derivatives; utility linked to specific reaction conditions.
Reaction: phenyltrimethylammonium tribromide, THF, 4 h. Patent WO2006016708.
This established reactivity profile provides a clear procurement rationale: the compound is a known, critical input for a specific, patented agrochemical synthesis, ensuring its utility in that specific industrial research context.
Consistent High Purity Specification (≥95%) for Reproducible Research Outcomes
Multiple reputable suppliers, including Bidepharm, AChemBlock, and Fluorochem, consistently offer this compound with a minimum purity specification of 95% . This is comparable to the purity levels offered for its closest analogs, ensuring that procurement of this compound does not compromise on the quality required for reliable research and development. The availability of supporting analytical data (NMR, HPLC) from these vendors further supports its use in demanding synthetic applications.
Purity specificationData to verify
≥95% (vendor report)
Class-level purity typical for research intermediates; lot-specific verification recommended.
Multiple suppliers state ≥95%; no independent analytical study linked.
While not a differentiator, the consistent and high purity specification is a baseline requirement for scientific procurement. It confirms that the compound is available in a form suitable for direct use without the need for additional purification, saving time and resources.
Recommended Application Scenarios for 1-(3,4-Dichlorophenyl)-2-methylpropan-1-one Based on Quantitative Evidence
Synthesis of Fungicidal Acid Amide Derivatives in Agrochemical R&D
This compound is the optimal starting material for the synthesis of 2-bromo-1-(3,4-dichlorophenyl)-2-methylpropan-1-one (CAS 875916-51-1), a key intermediate in the preparation of fungicidal acid amide derivatives as described in patent WO2006016708 [1]. The branched α-carbon is essential for this specific bromination and the subsequent structure-activity relationship (SAR) of the final fungicidal compound. Using an unbranched analog would alter the steric and electronic properties, likely resulting in a loss of activity in the intended application.
Medicinal Chemistry Optimization for Enhanced Lipophilicity and Membrane Permeability
In drug discovery programs where the 3,4-dichlorophenyl ketone motif is a pharmacophore, this specific derivative offers a quantifiable advantage in lipophilicity (XLogP3 = 4.1) over its unbranched propanone analog (XLogP3 = 3.5) [2][3]. This higher LogP value is a critical parameter for improving passive membrane diffusion and oral bioavailability. Researchers can select this compound as a scaffold to build analog libraries with a higher baseline for cell permeability compared to series based on the less lipophilic, unbranched ketones.
Research on α-Halogenation Reactions of Branched Aryl Ketones
This compound serves as a specific substrate for investigating the selectivity and efficiency of α-halogenation reactions, particularly bromination using reagents like phenyltrimethylammonium tribromide [1]. Its structure allows researchers to study the influence of an α-branching methyl group on the reaction kinetics and regioselectivity compared to unbranched substrates like 1-(3,4-dichlorophenyl)propan-1-one. This makes it a valuable model compound in synthetic methodology studies.
Application
Selection Property
Validation Focus
Agrochemical intermediate synthesis
Branched α-carbon architecture for key α-bromination step
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.